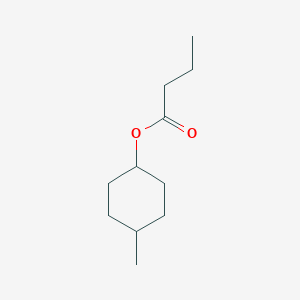

4-Methylcyclohexyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

16491-37-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(4-methylcyclohexyl) butanoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

QKCCZGILHFUAHN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1CCC(CC1)C |

Canonical SMILES |

CCCC(=O)OC1CCC(CC1)C |

Other CAS No. |

16491-37-5 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylcyclohexyl Butyrate and Analogues

Esterification Reactions for Cyclohexyl Butyrate (B1204436) Derivatives

The cornerstone of 4-methylcyclohexyl butyrate synthesis is the esterification reaction, which unites the alcohol and carboxylic acid moieties. Various approaches, from traditional methods to advanced catalytic systems, have been developed to achieve this transformation efficiently and selectively.

Conventional Esterification Approaches

The most fundamental method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.comdergipark.org.tr For the synthesis of this compound, this would involve the direct reaction of 4-methylcyclohexanol (B52717) and butyric acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use one of the reactants, typically the alcohol, in a large excess. mdpi.com Another strategy to improve the yield is the removal of water, a byproduct of the reaction, as it forms. dergipark.org.tr This can be achieved through azeotropic distillation or by using a dehydrating agent. While straightforward, this method often requires harsh conditions, such as high temperatures and strong acids, which can lead to side reactions, including the dehydration of the alcohol. ma.eduutdallas.edu

Catalytic Systems in Ester Synthesis

To overcome the limitations of conventional esterification, a variety of catalytic systems have been investigated for the synthesis of cyclohexyl esters. These can be broadly categorized into homogeneous and heterogeneous catalysts, including enzymatic catalysts.

Homogeneous Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common homogeneous catalysts for Fischer esterification. mdpi.comdergipark.org.tr For instance, the preparation of ethyl butyrate, an analogue of this compound, is often carried out by warming butyric acid and ethanol (B145695) with a few drops of concentrated sulfuric acid. scispace.com

Heterogeneous Catalysis: Solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netbegellhouse.com Ion exchange resins, such as Amberlyst-15, have proven to be effective catalysts for the synthesis of various cyclohexyl esters, including cyclohexyl butyrate, from cyclohexene (B86901) and carboxylic acids. researchgate.net This method represents a 100% atom-economical process. researchgate.net Other heterogeneous catalysts explored for esterification include silica-supported acids like silica-sulfuric acid and silica-boric acid, which have shown good catalytic activity under solvent-free conditions. researchgate.netnih.gov A study on the synthesis of ethyl butyrate utilized amberlyst-15 as a heterogeneous catalyst, achieving a high conversion of butyric acid. begellhouse.com

| Catalyst | Reactants | Product | Yield/Conversion | Reference |

| Amberlyst-15 | Cyclohexene, Butyric Acid | Cyclohexyl butyrate | Good | researchgate.net |

| Amberlyst-15 | Butyric Acid, Ethanol | Ethyl butyrate | 92.8% | begellhouse.com |

| [PVPP-BS]HSO₄ | Butyric Acid, Benzyl Alcohol | Benzyl butyrate | 96.8% | researchgate.net |

Enzymatic Catalysis: Lipases are a class of enzymes that can catalyze esterification reactions with high selectivity and under mild conditions, making them particularly suitable for the synthesis of flavor and fragrance esters. researchgate.netnih.govresearchgate.net The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435, is widely used for this purpose. tandfonline.comacs.orgscielo.br It has been successfully employed in the synthesis of various flavor esters, including isoamyl acetate (B1210297) and methyl phenylacetate, through both esterification and transesterification. researchgate.nettandfonline.com The synthesis of various alkyl butyrates has also been achieved using immobilized cutinase from Rhodococcus, demonstrating the influence of the alcohol chain length on the reaction efficiency. nih.govjmb.or.kr The use of enzymes allows for the production of esters that can be labeled as "natural," which is a significant advantage in the food and fragrance industries. scielo.br

| Enzyme | Reactants | Product | Yield/Conversion | Reference |

| Novozym 435 | Isoamyl alcohol, Acetic acid | Isoamyl acetate | ~98% | tandfonline.com |

| Novozym 435 | Butyric acid, Ethanol | Ethyl butyrate | 95.6% | scielo.br |

| Immobilized Rhodococcus cutinase | Butyric acid, 1-Butanol | Butyl butyrate | High | nih.govjmb.or.kr |

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial when dealing with multifunctional molecules. In the context of this compound synthesis, this primarily relates to the selective esterification of the hydroxyl group without affecting other potential reactive sites.

One strategy to achieve high chemoselectivity is the use of enzymatic catalysts like lipases, which are known for their substrate specificity. dergipark.org.trscispace.comcabidigitallibrary.org For instance, lipases can selectively catalyze the esterification of a primary alcohol in the presence of a secondary alcohol.

Regioselectivity becomes particularly important when dealing with substituted cyclohexanol (B46403) rings that may possess multiple hydroxyl groups or other functional groups. A study on the transesterification of cyclohexanone (B45756) derivatives containing β-keto and malonic ester moieties demonstrated high regioselectivity, with the reaction occurring exclusively at the β-keto ester position under certain conditions. irb.hr While not directly involving 4-methylcyclohexanol, this highlights the possibility of controlling the site of reaction on a cyclohexane (B81311) ring system.

The synthesis of cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins is another example of a highly selective process. researchgate.net This reaction proceeds via the protonation of the double bond in cyclohexene to form a cyclohexyl carbocation, which is then attacked by the carboxylic acid. This method avoids the need to pre-synthesize cyclohexanol and directly yields the desired ester.

Precursor Synthesis and Functionalization Pathways

The availability and purity of the starting materials, 4-methylcyclohexanol and butyric acid or its derivatives, are critical for the successful synthesis of this compound.

Derivatization of 4-Methylcyclohexanol and Butyric Acid Derivatives

4-Methylcyclohexanol: This precursor is a commercially available chemical. It exists as a mixture of cis and trans isomers. For specific applications, separation of these isomers might be necessary. The dehydration of 4-methylcyclohexanol using strong acids like phosphoric acid and sulfuric acid is a common laboratory experiment to produce 4-methylcyclohexene. ma.eduutdallas.edu This reaction underscores the potential for side reactions during acid-catalyzed esterification if conditions are not carefully controlled.

Butyric Acid Derivatives: To enhance the reactivity of the carboxyl group and facilitate esterification under milder conditions, butyric acid can be converted into more reactive derivatives. The most common derivative is butyryl chloride. wikipedia.org

Butyryl chloride can be synthesized from butyric acid using various chlorinating agents, including:

Thionyl chloride (SOCl₂): This is a widely used reagent for this transformation. The reaction typically proceeds by heating butyric acid with thionyl chloride, yielding butyryl chloride with good purity. orgsyn.org

Oxalyl chloride ((COCl)₂): Another effective reagent for the preparation of acid chlorides from carboxylic acids. prepchem.com

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (B1173362) (PCl₃) have also been reported for this conversion. orgsyn.org

Bis(trichloromethyl) carbonate (triphosgene): This solid reagent offers a safer alternative to gaseous phosgene (B1210022) for the synthesis of acid chlorides. google.com

The resulting butyryl chloride is a highly reactive acylating agent that readily reacts with alcohols like 4-methylcyclohexanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to form the corresponding ester. wikipedia.org

| Reagent | Starting Material | Product | Yield | Reference |

| Thionyl chloride | n-Butyric acid | n-Butyryl chloride | 85% | orgsyn.org |

| Oxalyl chloride | Butyric acid | Butyryl chloride | 63% | prepchem.com |

| Bis(trichloromethyl) carbonate | n-Butyric acid | n-Butyryl chloride | 90.1% | google.com |

Another approach is transesterification , where an existing ester of butyric acid, such as methyl butyrate or ethyl butyrate, is reacted with 4-methylcyclohexanol in the presence of a catalyst. masterorganicchemistry.com This equilibrium reaction can be driven to completion by removing the lower-boiling alcohol byproduct.

Cyclohexane Ring Modification and Functionalization

In some synthetic strategies, the cyclohexane ring itself can be functionalized to introduce the necessary groups for ester formation. While direct functionalization of the C-H bonds in alkanes is challenging, several methods have been developed. mdpi.com

One study demonstrated the functionalization of methylcyclohexane (B89554) using manganese(III) compounds as catalysts, leading to the formation of chlorinated methylcyclohexane derivatives. mdpi.com While this particular reaction produces a chloroalkane, it illustrates a pathway for introducing functionality onto the cyclohexane ring which could potentially be converted to an alcohol.

A more direct approach to forming a carboxylic acid functionality on a cyclohexane ring involves carbonylation. Research has shown that monoalkylcyclohexanes can be carbonylated with carbon monoxide in the presence of a superelectrophilic system to form esters of tertiary carboxylic acids of the cyclohexane series. researchgate.net This method provides a route to directly introduce a carboxyl group onto the cyclohexane skeleton, which can then be esterified.

Green Chemistry Approaches in this compound Synthesis

The synthesis of esters like this compound is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com This approach focuses on developing sustainable methods that are environmentally benign, energy-efficient, and economically viable. jocpr.comresearchgate.net Key strategies in the green synthesis of esters include the use of biocatalysts, heterogeneous catalysts, alternative non-toxic solvents, and solvent-free reaction conditions. mdpi.comdergipark.org.tr

Enzymatic Synthesis Using Lipases

Biocatalysis, particularly using enzymes like lipases, has emerged as a highly effective and green alternative for ester synthesis. jocpr.commdpi.com Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of ester bonds, but in microaqueous or non-aqueous environments, they can efficiently catalyze the reverse reaction: esterification. ucp.pt This method offers high selectivity, mild reaction conditions (lower temperatures and pressures), and a reduction in byproducts and waste. jocpr.com

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused for multiple cycles, enhancing the economic feasibility of the process. mdpi.commdpi.com A prominent example is Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), which has demonstrated remarkable efficiency and stability in the synthesis of various esters. mdpi.comrsc.orgrug.nl Research on the synthesis of other short-chain esters, such as isoamyl butyrate and butyl butyrate, has shown high conversion rates using immobilized lipases in organic solvents or even solvent-free systems. mdpi.comnih.govredalyc.org For instance, studies on the enzymatic synthesis of butyl butyrate have explored the Ping-Pong Bi-Bi mechanism, providing kinetic insights that are valuable for process optimization. ucp.ptnih.gov

Remarkably, some biocatalytic systems demonstrate significant activity using only water as the reaction medium, a truly green solvent. rsc.org Polymer-supported lipases like Novozym-435 have been shown to effectively catalyze the esterification of complex acids and alcohols in water, highlighting a promising pathway for the synthesis of this compound. rsc.org

Heterogeneous and Recyclable Catalysts

Traditional esterification often relies on homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. Green chemistry promotes the use of solid, heterogeneous catalysts that are easily recoverable and reusable. jocpr.com

Clay-Based Catalysts : Montmorillonite clays, particularly Montmorillonite K-10, have been identified as efficient, non-corrosive, and inexpensive solid acid catalysts for various organic reactions, including esterification. jocpr.com Their advantages include mild reaction conditions, high yields, selectivity, and simple work-up procedures. jocpr.com

Simple Metal Salts : Simple, inexpensive, and relatively non-toxic metal salts have been investigated as green catalysts. For example, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been used for the efficient acetylation of alcohols and phenols under solvent-free conditions, a reaction analogous to esterification. scielo.br Similarly, various zinc(II) salts have proven to be effective for the esterification of fatty acids. nicl.it A key advantage of some of these systems is that the catalyst can be filtered off and reused without significant loss of activity. scielo.brnicl.it

Advanced Catalytic Systems : Recent research has led to the development of highly efficient catalysts for ester production that utilize molecular oxygen as the sole, benign oxidant, with water as the only byproduct. eurekalert.org Innovative RhRu bimetallic oxide clusters, for example, have shown exceptional activity in the cross-dehydrogenative coupling of carboxylic acids and arenes to form aryl esters, demonstrating a frontier in clean catalytic synthesis. eurekalert.org

Alternative Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of chemical processes. jocpr.com Efforts are focused on reducing or eliminating the use of hazardous organic solvents.

Solvent-Free Reactions : Conducting reactions without a solvent (neat) is an ideal green chemistry approach, as it simplifies purification, reduces waste, and lowers costs. dergipark.org.tr Techniques such as mechanochemical grinding or simply mixing reagents with a solid catalyst at room or elevated temperature have been successfully applied to various syntheses, including esterification. dergipark.org.trscielo.br

Green Solvents : When a solvent is necessary, the focus shifts to environmentally benign alternatives like water, supercritical CO₂, and bio-based solvents. jocpr.com As mentioned, water has been successfully used as a medium for lipase-catalyzed esterification. rsc.org Supercritical CO₂ is another attractive option due to its non-toxic nature, low cost, and easy removal from the final product. jocpr.com

The application of these green methodologies to the esterification of 4-methylcyclohexanol with butyric acid or its derivatives offers a sustainable pathway to this compound, minimizing environmental impact while maintaining high efficiency and product quality.

Table 1: Overview of Green Chemistry Approaches for Ester Synthesis Applicable to this compound

| Catalyst/Method | Type | Key Features & Advantages | Potential Application in this compound Synthesis | Source(s) |

| Novozym 435 | Biocatalyst (Immobilized Lipase) | High selectivity, mild reaction conditions, reusable, can function in organic solvents, solvent-free systems, or water. | Esterification of 4-methylcyclohexanol with butyric acid. | mdpi.comrsc.orgrug.nl |

| Montmorillonite K-10 | Heterogeneous Solid Acid | Inexpensive, non-corrosive, reusable, simple work-up. | Catalyzes the direct esterification of 4-methylcyclohexanol and butyric acid. | jocpr.com |

| Zinc (II) Salts (e.g., ZnO, ZnCO₃) | Homogeneous/Heterogeneous Lewis Acid | Low cost, effective, catalyst can be recovered and recycled as insoluble zinc carboxylate. | Catalyzes esterification with easy catalyst separation. | nicl.it |

| Copper (II) Sulfate (CuSO₄·5H₂O) | Heterogeneous Lewis Acid | Inexpensive, readily available, safe, effective under solvent-free conditions. | Catalyzes the reaction between 4-methylcyclohexanol and a butyric acid derivative (e.g., butyric anhydride). | scielo.br |

| Solvent-Free Synthesis | Reaction Condition | Reduces solvent waste, simplifies purification, lowers costs, can be combined with microwave or ultrasound irradiation. | Direct reaction of 4-methylcyclohexanol and butyric acid with a suitable catalyst without any solvent. | dergipark.org.trscielo.br |

| Aqueous Medium | Green Solvent | Environmentally benign, non-flammable, inexpensive. | Lipase-catalyzed synthesis where water is the bulk medium. | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 4 Methylcyclohexyl Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the determination of the molecular structure of 4-methylcyclohexyl butyrate (B1204436), offering insights into its proton and carbon framework and stereochemical arrangement.

Elucidation of Molecular Structure through 1H and 13C NMR

1H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-methylcyclohexyl ring and the butyrate chain.

Cyclohexyl Ring Protons: The proton attached to the ester-bearing carbon (H-1) is anticipated to appear as a multiplet in the downfield region, around δ 4.6-4.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The chemical shift of this proton is sensitive to the cis or trans orientation of the butyrate group. udl.catthieme-connect.comunipi.it The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

Methyl Group Protons: The protons of the methyl group at the C-4 position of the cyclohexane (B81311) ring are expected to appear as a doublet around δ 0.9 ppm, coupled to the adjacent methine proton. udl.cat

Butyrate Chain Protons: The α-methylene protons (-CH2-COO) of the butyrate moiety are expected to resonate as a triplet around δ 2.2 ppm. The β-methylene protons (-CH2-CH2COO) would likely appear as a sextet around δ 1.6 ppm, and the terminal methyl protons (-CH3) as a triplet around δ 0.9 ppm. chemicalbook.com

13C NMR Spectroscopy:

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The most downfield signal is expected to be that of the carbonyl carbon of the ester group, appearing around δ 173 ppm. udl.cat

Cyclohexyl Ring Carbons: The carbon atom bonded to the ester oxygen (C-1) is anticipated to resonate in the range of δ 70-75 ppm. The chemical shift will differ between the cis and trans isomers. The other carbons of the cyclohexane ring and the methyl carbon will appear in the upfield region, generally between δ 20 and 40 ppm. udl.cat

Butyrate Chain Carbons: The carbons of the butyrate chain are expected at approximately δ 36 ppm (α-CH2), δ 18 ppm (β-CH2), and δ 13 ppm (terminal CH3). hmdb.ca

The following table provides predicted 1H and 13C NMR chemical shifts for 4-methylcyclohexyl butyrate based on data from its analogs.

Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (Cyclohexyl) | 4.6 - 4.9 | Multiplet |

| Other Cyclohexyl Protons | 1.0 - 2.0 | Multiplet |

| 4-Methyl Protons | ~0.9 | Doublet |

| α-Methylene (Butyrate) | ~2.2 | Triplet |

| β-Methylene (Butyrate) | ~1.6 | Sextet |

| Methyl (Butyrate) | ~0.9 | Triplet |

Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| C-1 (Cyclohexyl) | 70 - 75 |

| Other Cyclohexyl Carbons | 20 - 40 |

| 4-Methyl Carbon | ~21 |

| α-Methylene (Butyrate) | ~36 |

| β-Methylene (Butyrate) | ~18 |

| Methyl (Butyrate) | ~13 |

Stereochemical Assignment via Advanced NMR Techniques (e.g., NOESY)

The stereochemistry of this compound, specifically the cis or trans relationship between the methyl and butyrate substituents on the cyclohexane ring, can be determined using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govpacific.edumdpi.comresearchgate.net

A NOESY experiment detects through-space interactions between protons that are in close proximity. For the cis isomer, a cross-peak would be expected between the axial protons on C-1 and C-3/C-5, as well as between the equatorial proton on C-1 and the butyrate group. In the trans isomer, different spatial relationships would lead to a distinct set of NOE cross-peaks. For instance, a NOESY spectrum would show correlations between the axial proton at C-1 and the axial protons at C-3 and C-5. No specific NOESY data for this compound was found in the searched literature, precluding a definitive experimental assignment here. However, this technique remains the gold standard for such stereochemical elucidations. nih.govpacific.edumdpi.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Fragmentation Pathway Analysis (e.g., GC-MS, ESI-MS, FAB-MS)

In a mass spectrometer, this compound will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. While specific experimental data for this compound is limited, the fragmentation of its close analog, cyclohexyl butyrate, provides strong predictive power. chemicalbook.com

Common fragmentation pathways for esters include:

McLafferty Rearrangement: A hallmark of esters with a γ-hydrogen on the alcohol or acid moiety. For this compound, this would involve the transfer of a hydrogen from the butyrate chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule, leading to a prominent ion.

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the butoxy radical or the 4-methylcyclohexoxy radical.

Cleavage of the Ester Bond: This can lead to the formation of a 4-methylcyclohexyl cation or a butyrylium ion (C4H7O+).

The mass spectrum of cyclohexyl butyrate shows a base peak at m/z 82, corresponding to the cyclohexene (B86901) radical cation formed after fragmentation. chemicalbook.com Other significant fragments are observed at m/z 43 (butyrylium ion), m/z 55, m/z 67 (cyclohexenyl cation), and m/z 71. chemicalbook.com For this compound, a similar pattern is expected, with the key difference being the mass of the cyclohexane-containing fragments, which will be 14 mass units higher due to the methyl group.

The following table outlines the expected major fragments in the mass spectrum of this compound.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 184 | Molecular Ion [M]+ |

| 96 | [C7H12]+• (4-methylcyclohexene radical cation) |

| 81 | [C6H9]+ (methylcyclohexenyl cation) |

| 71 | [C4H7O]+ (butyrylium ion) |

| 57 | [C4H9]+ (butyl cation) |

| 43 | [C3H7]+ (propyl cation) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. mdpi.comsemanticscholar.org The theoretical exact mass of this compound (C11H20O2) can be calculated.

Calculated Exact Mass of C11H20O2:

11 x Mass of 12C = 11 x 12.000000 = 132.000000

20 x Mass of 1H = 20 x 1.007825 = 20.156500

2 x Mass of 16O = 2 x 15.994915 = 31.989830

Total Exact Mass = 184.146330

Experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this calculated value, thus confirming its molecular formula. While no specific experimental HRMS data for this compound were found in the provided search results, HRMS data for a related aminobutyrate derivative showed the expected high accuracy. mdpi.comsemanticscholar.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. mdpi.comrsc.org

FT-IR Spectroscopy:

The FT-IR spectrum of an ester is characterized by several strong absorption bands. For this compound, the following are expected:

C=O Stretch: A very strong and sharp absorption band in the region of 1750-1735 cm-1, characteristic of the ester carbonyl group. mdpi.comspectroscopyonline.comspectroscopyonline.com

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group. The C-O stretch between the carbonyl carbon and the oxygen is typically found in the 1300-1150 cm-1 region, while the O-C stretch between the oxygen and the cyclohexyl ring appears in the 1150-1000 cm-1 range. mdpi.comspectroscopyonline.com

C-H Stretch: Multiple bands in the 3000-2850 cm-1 region corresponding to the stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups. mdpi.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds. Expected Raman signals for this compound would include:

C-C Stretching: Vibrations of the cyclohexane ring and the butyrate chain.

CH2 and CH3 Deformations: Bending and rocking vibrations of the methylene (B1212753) and methyl groups.

The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, confirming the presence of the ester functional group and the hydrocarbon framework.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| C=O | Stretch | 1750-1735 | FT-IR (Strong), Raman (Moderate) |

| C-O | Stretch | 1300-1000 | FT-IR (Strong) |

| C-H (sp3) | Stretch | 3000-2850 | FT-IR (Strong), Raman (Strong) |

| C-C | Stretch | Various | Raman (Moderate) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu For a compound like this compound, obtaining a single crystal of sufficient quality is the primary and often most challenging step. Once a suitable crystal is acquired, it is mounted and exposed to a focused X-ray beam. The resulting diffraction pattern, a unique arrangement of spots, is meticulously recorded.

For instance, a study on a related cyclohexyl derivative, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate (B1210297), successfully utilized X-ray crystallography to determine its orthorhombic crystal structure. researchgate.net This highlights the capability of the technique to elucidate the solid-state conformation of complex ester compounds.

Table 1: Representative X-ray Crystallography Data for a Cyclohexyl Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.412(6) |

| b (Å) | 12.398(14) |

| c (Å) | 19.026(19) |

| Volume (ų) | 3164(5) |

| Z | 8 |

| Note: Data is for 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate and is illustrative of the types of parameters obtained from an X-ray crystallography experiment. researchgate.net |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity.

Gas chromatography is a primary method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

For purity assessment, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The resulting chromatogram displays peaks corresponding to each component in the sample, with the area of each peak being proportional to its concentration. The purity of this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. fao.org The choice of the GC column, oven temperature program, and carrier gas flow rate are critical parameters that are optimized to achieve the best separation of the target compound from any impurities. nih.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Ester Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | Non-polar (e.g., dimethylpolysiloxane) or polar (e.g., polyethylene (B3416737) glycol) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Note: These are general parameters and would be optimized for the specific analysis of this compound. |

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including esters that may have lower volatility or thermal instability. openaccessjournals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation mechanism is based on the differential interactions of the analytes with the stationary and mobile phases.

For a non-polar compound like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.gov Detection is often achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may limit sensitivity. A more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be more suitable. Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. openaccessjournals.comresearchgate.net

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at low wavelength (e.g., 210 nm) or Refractive Index (RI) |

| Injection Volume | 20 µL |

| Note: These conditions are illustrative and would require optimization for this compound. |

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for the comprehensive profiling of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparison to spectral libraries. lcms.czutm.mydoi.org This technique is invaluable for confirming the identity of this compound and for identifying unknown impurities. dntb.gov.ua

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of compounds in complex matrices. nih.gov After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in both identification and quantification, even at very low concentrations.

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Ionization Method | Detection | Key Advantages |

| GC-MS | Volatility and column interaction | Electron Ionization (EI) | Mass Analyzer (e.g., Quadrupole) | Excellent for volatile compounds, provides structural information from fragmentation patterns, extensive spectral libraries available. lcms.czutm.mydoi.org |

| LC-MS/MS | Partitioning between mobile and stationary phases | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Tandem Mass Analyzer (e.g., Triple Quadrupole) | Suitable for a wider range of polarities and volatilities, high selectivity and sensitivity, structural confirmation through fragmentation. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

For compounds that exhibit poor chromatographic behavior or low detector response, chemical derivatization can be employed to improve their analytical characteristics. xjtu.edu.cn While this compound is amenable to direct GC analysis, derivatization strategies could be considered in specific analytical scenarios, such as trace-level detection or analysis of its hydrolysis products (4-methylcyclohexanol and butyric acid).

For instance, if analyzing for the presence of the parent alcohol, 4-methylcyclohexanol (B52717), it could be derivatized with a silylating agent (e.g., BSTFA) to increase its volatility and improve peak shape in GC analysis. Similarly, butyric acid can be esterified (e.g., to its methyl ester) to make it more suitable for GC analysis. In the context of HPLC, if a more sensitive detection is required, a derivatizing agent that introduces a chromophore or fluorophore into the molecule could be used. xjtu.edu.cn For example, reacting the hydrolyzed alcohol with a UV-absorbing or fluorescent tag would significantly enhance its detection by a UV or fluorescence detector. nih.govresearchgate.net

Table 5: Potential Derivatization Strategies for Analytes Related to this compound

| Analyte | Derivatizing Agent | Technique | Purpose |

| 4-Methylcyclohexanol | Silylating agents (e.g., BSTFA) | GC-MS | Increase volatility, improve peak shape. |

| Butyric Acid | Esterification agents (e.g., Methanol/H+) | GC-MS | Increase volatility and thermal stability. |

| 4-Methylcyclohexanol | UV-absorbing/fluorescent tags | HPLC-UV/Fluorescence | Enhance detection sensitivity. nih.govresearchgate.net |

Stereochemical Investigations of 4 Methylcyclohexyl Butyrate and Its Isomers

Conformational Analysis of the Methylcyclohexyl Moiety

The 4-methylcyclohexyl group, a key component of 4-methylcyclohexyl butyrate (B1204436), exists predominantly in a chair conformation to minimize steric strain. The substituents, the methyl group and the butyrate ester group, can occupy either axial or equatorial positions. This gives rise to cis and trans diastereomers.

In the trans isomer, the methyl and butyrate groups are on opposite sides of the cyclohexane (B81311) ring. The most stable conformation for the trans isomer has both the methyl and the ester groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance. ontosight.ainih.gov

For the cis isomer, the methyl and butyrate groups are on the same side of the ring. This results in one group being in an axial position and the other in an equatorial position. There are two possible chair conformations that are in equilibrium: one with an axial methyl group and an equatorial ester group, and the other with an equatorial methyl group and an axial ester group. The relative stability of these two conformers depends on the steric bulk of the substituents. Generally, the conformer with the larger group in the equatorial position is more stable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational preferences. researchgate.netcdnsciencepub.com For instance, in the 1H NMR spectrum of trans-4-methylcyclohexyl acetate (B1210297), a related compound, the proton attached to the carbon bearing the acetate group appears as a triplet of triplets with coupling constants that indicate it is in an axial position, confirming the equatorial position of the acetate group. nih.gov In contrast, the corresponding proton in the cis isomer shows a different splitting pattern, indicative of its equatorial position and thus an axial acetate group. nih.gov Low-temperature NMR studies can even allow for the "freezing out" of individual conformers, enabling the determination of their relative populations and the energy barrier between them. researchgate.net

Table 1: Conformational Isomers of 4-Methylcyclohexyl Moiety

| Isomer | Substituent Positions (Methyl, Butyrate) | Predominant Conformation | Relative Stability |

|---|---|---|---|

| trans | Opposite sides of the ring | Diequatorial | More stable |

Isomer Separation and Isolation Techniques (e.g., Preparative Chromatography)

The separation of the cis and trans diastereomers of 4-methylcyclohexyl butyrate is crucial for studying their individual properties. Since diastereomers have different physical properties, they can often be separated by chromatographic techniques. mysagestore.com

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for separating diastereomers. nih.govnih.gov By using a suitable stationary phase (like silica (B1680970) gel or a reversed-phase C18 column) and an optimized mobile phase, it is possible to achieve baseline separation of the cis and trans isomers. mysagestore.comnih.gov The separation is based on the different interactions of the isomers with the stationary phase. For example, the more polar isomer will have a stronger affinity for a polar stationary phase (normal-phase HPLC), resulting in a longer retention time. The choice between normal-phase and reversed-phase HPLC depends on the specific properties of the isomers being separated. nih.gov

Preparative Gas Chromatography (GC) can also be employed, particularly for volatile compounds. researchgate.net In this technique, the mixture is vaporized and passed through a column with a stationary phase. The isomers are separated based on their different boiling points and interactions with the stationary phase.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for separating both diastereomers and enantiomers. researchgate.netchromatographyonline.com SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which offers advantages in terms of speed and efficiency.

In some cases, fractional distillation can be used to separate isomers with sufficiently different boiling points. google.com For compounds that can be crystallized, recrystallization can be an effective purification method. nih.gov

Table 2: Isomer Separation Techniques

| Technique | Principle of Separation | Key Advantages |

|---|---|---|

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase. nih.gov | High resolution, applicable to a wide range of compounds. nih.gov |

| Preparative GC | Differential partitioning between a stationary and a gaseous mobile phase. researchgate.net | Suitable for volatile compounds, high efficiency. |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a stationary and a supercritical fluid mobile phase. researchgate.net | Fast, environmentally friendly, good for chiral separations. chromatographyonline.com |

| Fractional Distillation | Differences in boiling points. google.com | Suitable for large-scale separations of volatile liquids. |

Determination of Diastereomeric and Enantiomeric Ratios

Once the isomers are separated, or even in a mixture, it is important to determine their relative amounts. The diastereomeric ratio (cis to trans) can be determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In a GC chromatogram, the area under each peak is proportional to the amount of the corresponding isomer. Similarly, in an NMR spectrum, the integration of specific, well-resolved signals for each isomer can be used to calculate their ratio.

Determining the enantiomeric ratio (the ratio of the two enantiomers of a chiral isomer) is more challenging because enantiomers have identical physical properties in an achiral environment. To separate and quantify enantiomers, a chiral environment must be introduced. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods for determining enantiomeric ratios. nih.gov These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The ratio of the enantiomers (often expressed as enantiomeric excess, or ee) can then be determined from the peak areas in the chromatogram.

Another approach involves the use of a chiral derivatizing agent . The mixture of enantiomers is reacted with a pure chiral reagent to form a mixture of diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography or NMR. nih.gov

Table 3: Methods for Determining Stereoisomeric Ratios

| Isomer Type | Technique | Principle |

|---|---|---|

| Diastereomers | Gas Chromatography (GC) | Separation based on different physical properties, quantification by peak area. |

| Diastereomers | Nuclear Magnetic Resonance (NMR) | Quantification by integration of distinct signals for each isomer. |

| Enantiomers | Chiral HPLC/GC | Separation based on differential interaction with a chiral stationary phase. nih.govsigmaaldrich.com |

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of this compound significantly influences its interactions with other molecules and its chemical reactivity. The different spatial arrangements of the cis and trans isomers lead to differences in their steric and electronic properties. pharmacy180.com

Molecular Interactions: The shape of a molecule dictates how it can interact with other molecules, including receptors in biological systems. For example, in the field of fragrances, the different stereoisomers of a compound can have distinct odors because they interact differently with olfactory receptors. The trans isomer of a related compound, 4-methylcyclohexanemethanol, is noted to have a licorice-like odor, while the cis isomer is less detectable by odor. wikipedia.orgacs.org This highlights the importance of stereochemistry in molecular recognition.

Reactivity: The rate and outcome of chemical reactions can be highly dependent on the stereochemistry of the reactants. spcmc.ac.inspcmc.ac.in For instance, in an elimination reaction, the anti-periplanar arrangement of a leaving group and a proton is required for the reaction to proceed efficiently. pharmacy180.com The cis and trans isomers of a substituted cyclohexane will have different propensities to adopt the necessary conformation for such a reaction.

In ester hydrolysis, the accessibility of the carbonyl group to a nucleophile is influenced by the steric environment. The saponification rate of the cis isomer of ethyl 4-tert-butylcyclohexanecarboxylate (with an axial ester group) is about 20 times slower than that of the trans isomer (with an equatorial ester group). spcmc.ac.in This is due to the greater steric hindrance around the axial ester group.

Enzyme-catalyzed reactions are often highly stereoselective, meaning the enzyme will preferentially bind to and react with one stereoisomer over another. nih.govmdpi.com For example, lipases, which are enzymes that catalyze the hydrolysis of esters, can be used for the kinetic resolution of racemic mixtures of alcohols or esters. nih.gov The enzyme will acylate or deacylate one enantiomer faster than the other, allowing for the separation of the two.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-4-Methylcyclohexyl butyrate |

| trans-4-Methylcyclohexyl butyrate |

| 4-Methylcyclohexanemethanol |

| cis-4-Methylcyclohexanemethanol |

| trans-4-Methylcyclohexanemethanol |

| trans-4-Methylcyclohexyl acetate |

| cis-4-Methylcyclohexyl acetate |

| Ethyl 4-tert-butylcyclohexanecarboxylate |

| cis-Ethyl 4-tert-butylcyclohexanecarboxylate |

| trans-Ethyl 4-tert-butylcyclohexanecarboxylate |

Mechanistic Organic Chemistry of 4 Methylcyclohexyl Butyrate Reactions

Ester Hydrolysis Mechanisms in Different Chemical Environments

Ester hydrolysis is a fundamental reaction of 4-methylcyclohexyl butyrate (B1204436), involving the cleavage of the ester bond to yield 4-methylcyclohexanol (B52717) and butyric acid (or its carboxylate salt). The mechanism of this process is highly dependent on the pH of the chemical environment. wikipedia.orgnumberanalytics.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the hydrolysis of 4-methylcyclohexyl butyrate proceeds via a nucleophilic acyl substitution mechanism, specifically the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. libretexts.org This reaction is the reverse of Fischer esterification. wikipedia.org The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. numberanalytics.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comyoutube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original 4-methylcyclohexoxy group, converting it into a good leaving group (-OH).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral 4-methylcyclohexanol molecule.

Deprotonation: The resulting protonated butyric acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic (alkaline) conditions, hydrolysis occurs through a different nucleophilic acyl substitution pathway known as the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. epa.gov This reaction is effectively irreversible because the final carboxylate product is deprotonated and thus unreactive towards the alcohol. wikipedia.orgyoutube.com

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the ester. libretexts.org This step is the rate-determining step.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate. wikipedia.orgepa.gov

Leaving Group Expulsion: The intermediate collapses, and the 4-methylcyclohexoxide ion is eliminated as the leaving group. wikipedia.org

Proton Transfer: The newly formed butyric acid is a weak acid, and the 4-methylcyclohexoxide is a strong base. An immediate and irreversible acid-base reaction occurs where the alkoxide deprotonates the carboxylic acid to form the stable butyrate carboxylate anion and 4-methylcyclohexanol. youtube.com

The conditions for these hydrolysis reactions are summarized in the table below.

| Reaction Type | Environment | Catalyst/Reagent | Key Intermediate | Products |

| Acid-Catalyzed Hydrolysis | Acidic (e.g., aq. H₂SO₄) | Catalytic Acid | Protonated Tetrahedral Intermediate | 4-Methylcyclohexanol & Butyric Acid |

| Base-Promoted Hydrolysis | Basic (e.g., aq. NaOH) | Stoichiometric Base | Tetrahedral Alkoxide Intermediate | 4-Methylcyclohexanol & Butyrate Salt |

Mechanistic Pathways of Substitution and Elimination Reactions

The 4-methylcyclohexyl group is a secondary alkyl group, meaning that reactions at the C-O ester bond can proceed through a variety of competing substitution (S_N_1, S_N_2) and elimination (E1, E2) pathways. The predominant mechanism is determined by factors such as the nature of the attacking reagent, solvent, and temperature. masterorganicchemistry.com

S_N_2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bonded to the oxygen, causing an inversion of stereochemistry. For this to occur with this compound, the ester oxygen would first need to be protonated or otherwise converted into a good leaving group. scribd.comyoutube.com

S_N_1 (Unimolecular Nucleophilic Substitution): This mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. masterorganicchemistry.comleah4sci.com The reaction is stepwise, beginning with the slow departure of the leaving group to form a secondary 4-methylcyclohexyl carbocation. This carbocation can then be attacked by a nucleophile from either face, leading to a mixture of stereoisomers (racemization). scribd.com Hydride shifts are possible if a more stable carbocation can be formed.

E2 (Bimolecular Elimination): This pathway is favored by strong, bulky bases and higher temperatures. leah4sci.comyoutube.com The base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group in a single concerted step, leading to the formation of a double bond (4-methylcyclohexene or methylenecyclohexane (B74748) derivatives). The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group.

E1 (Unimolecular Elimination): This pathway competes with S_N_1 reactions and is favored by weak bases and high temperatures. leah4sci.com It proceeds through the same carbocation intermediate as the S_N_1 reaction. In a subsequent step, a weak base (often the solvent) removes a beta-proton to form an alkene. The major product typically follows Zaitsev's rule, yielding the most substituted alkene. scribd.com

The following table outlines the conditions that favor each mechanistic pathway for a secondary substrate like this compound.

| Mechanism | Substrate | Reagent | Solvent | Kinetics | Stereochemistry |

| S_N_2 | Secondary | Strong, non-bulky nucleophile | Polar Aprotic | Bimolecular | Inversion |

| S_N_1 | Secondary | Weak nucleophile | Polar Protic | Unimolecular | Racemization |

| E2 | Secondary | Strong, bulky base | Aprotic/Protic | Bimolecular | Anti-periplanar |

| E1 | Secondary | Weak base, heat | Polar Protic | Unimolecular | Zaitsev's Rule |

Radical Reactions and C-H Functionalization Strategies

Beyond the reactions at the ester group, the aliphatic C-H bonds of the 4-methylcyclohexyl ring are potential sites for functionalization through radical mechanisms. These advanced strategies allow for the modification of the hydrocarbon skeleton, which is typically inert. mdpi.com

Radical Reactions: Radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. For this compound, a radical can be generated by abstracting a hydrogen atom from the cyclohexane (B81311) ring using a radical initiator (e.g., AIBN or benzoyl peroxide) or via photoredox catalysis. nih.gov The resulting alkyl radical can then participate in various transformations, such as addition to alkenes or alkynes, or reaction with radical trapping agents. orientjchem.org The stability of the radical intermediate (tertiary > secondary > primary) influences the regioselectivity of the initial hydrogen abstraction.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new functional groups without pre-functionalization. sigmaaldrich.com This is often achieved using transition metal catalysts (e.g., palladium, rhodium, iron) that can selectively cleave a C-H bond. mdpi.comrsc.org For a substrate like this compound, a palladium catalyst, for instance, could mediate the arylation or olefination of a specific C-H bond on the ring. nih.gov The mechanism often involves a catalytic cycle, such as a Pd(II)/Pd(IV) cycle, where the metal center coordinates to the substrate, cleaves a C-H bond (often assisted by a directing group), undergoes oxidative addition with a coupling partner, and then reductively eliminates to form the product and regenerate the catalyst. nih.gov

Catalytic Reaction Mechanisms Involving this compound

Catalysis is essential for many reactions involving this compound, enabling transformations under milder conditions with higher efficiency and selectivity.

Transesterification: This reaction involves exchanging the 4-methylcyclohexoxy group with another alcohol. It can be catalyzed by acids or bases, but modern methods often employ organocatalysts or metal complexes for milder conditions. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are strong bases that can activate alcohols by forming a highly nucleophilic alkoxide-NHC adduct, which then attacks the ester's carbonyl carbon. This method is efficient for the acylation of primary and secondary alcohols. organic-chemistry.org

Metal Cluster Catalysis: Certain metal complexes, such as tetranuclear zinc clusters, can act as Lewis acids to activate the ester carbonyl, facilitating nucleophilic attack by an incoming alcohol under very mild conditions. organic-chemistry.org

Enzymatic Catalysis: Enzymes, particularly lipases and esterases, are highly efficient and selective catalysts for ester transformations. For example, the yeast Rhodotorula minuta has been shown to catalyze the hydrolysis of similar ester substrates with high stereoselectivity. nih.gov The mechanism involves an active site (e.g., a serine residue) that attacks the ester's carbonyl group, forming a covalent acyl-enzyme intermediate. This intermediate then reacts with water (hydrolysis) or another alcohol (transesterification) to release the product and regenerate the enzyme.

C-H Activation Catalysis: As mentioned previously, transition metals are key to C-H functionalization. In palladium-catalyzed reactions, a common mechanism involves the formation of a palladacycle intermediate. nih.gov For example, in a directed reaction, the ester's carbonyl oxygen could weakly coordinate to the palladium center, directing C-H activation at a specific position on the cyclohexane ring to form a five- or six-membered palladacycle, which then proceeds to react with other reagents. acs.org

Influence of Substituents on Reaction Kinetics and Selectivity

The 4-methyl substituent on the cyclohexyl ring has a profound impact on the reactivity and selectivity of this compound through both steric and electronic effects.

Steric Influence of the 4-Methyl Group: The cyclohexane ring exists predominantly in a chair conformation. The 4-methyl group, being bulky, strongly prefers an equatorial position to minimize steric strain. This preference locks the conformation of the ring and influences the orientation of the butyrate group.

Trans Isomer: In trans-4-methylcyclohexyl butyrate, the methyl group is equatorial. The butyrate group at C-1 will also be in an equatorial position, making it sterically accessible to attacking reagents.

Cis Isomer: In cis-4-methylcyclohexyl butyrate, the equatorial methyl group forces the butyrate group at C-1 into an axial position. An axial ester group is more sterically hindered by the axial hydrogens at C-3 and C-5, which can significantly slow down the rate of reactions like base-promoted hydrolysis where a nucleophile must attack the carbonyl carbon. rsc.org

Studies on the hydrolysis of substituted cyclohexyl acetates have shown that equatorial esters react faster than their axial counterparts, a principle that directly applies here. rsc.org

Electronic Influence of the 4-Methyl Group: The methyl group is a weak electron-donating group (EDG) through an inductive effect. This electronic effect can influence reaction mechanisms that involve the formation of charged intermediates.

In S_N_1/E1 Reactions: The electron-donating nature of the methyl group helps to stabilize the secondary carbocation intermediate formed at C-1 after the leaving group departs. This can increase the rate of S_N_1 and E1 reactions compared to an unsubstituted cyclohexyl system.

In Hydrolysis: The electronic effect on hydrolysis is generally minor compared to the powerful steric effects, but the EDG can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack.

The following table summarizes the expected influence of the 4-methyl substituent on the reactivity of the cis and trans isomers.

| Isomer | Butyrate Group Conformation | Steric Accessibility | Expected Reactivity in Hydrolysis/S_N_2 | Influence on S_N_1/E1 Rate |

| trans-4-Methylcyclohexyl Butyrate | Equatorial | High | Faster | Stabilized carbocation |

| cis-4-Methylcyclohexyl Butyrate | Axial | Low (Hindered) | Slower | Stabilized carbocation |

Computational Chemistry and Theoretical Modeling of 4 Methylcyclohexyl Butyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methylcyclohexyl butyrate (B1204436) at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for predicting the molecule's electronic structure and chemical reactivity. researchgate.netnih.govscirp.org

Electronic Structure: The electronic structure dictates the molecule's stability, geometry, and spectroscopic properties. For 4-methylcyclohexyl butyrate, calculations would focus on the distribution of electron density, particularly around the ester functional group and the cyclohexyl ring. Key parameters derived from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org For instance, studies on similar molecules show that substituents on a ring can significantly alter these energy gaps. scirp.org

Reactivity Prediction: Theoretical studies can estimate the redox potentials and reactivity of molecules. researchgate.net DFT methods can be used to model reaction mechanisms and predict reaction barriers and enthalpies, providing a quantitative understanding of chemical processes. nih.gov For this compound, this could involve modeling its hydrolysis or other reactions involving the ester group. The calculations would identify the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and Fukui functions, which indicate the change in electron density upon the addition or removal of an electron. Similar DFT-based approaches have been successfully used to predict the reactivity of various organic compounds, including those with ester functionalities. nih.gov A study on photocatalysts, for example, referenced the 4-methylcyclohexyl group in its investigation of redox potentials, highlighting the utility of these computational methods. researchgate.net

Table 1: Common Quantum Chemical Methods and Their Applications This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound is a flexible molecule with multiple rotatable bonds, including the bond connecting the cyclohexyl ring to the ester group and bonds within the butyrate chain. This flexibility gives rise to a complex conformational landscape, where numerous low-energy structures (conformers) can coexist. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this landscape. nih.gov

MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule for a sufficient duration (from nanoseconds to microseconds), it is possible to sample a wide range of its possible conformations. This allows for the identification of the most stable conformers and the analysis of the transitions between them. Such simulations can reveal how the molecule's shape fluctuates, which is crucial for understanding its interactions with other molecules and its macroscopic properties.

For this compound, MD simulations would clarify the preferred orientation of the butyrate group relative to the methylcyclohexyl ring (axial vs. equatorial positions of the substituents on the cyclohexane (B81311) ring) and the folding of the alkyl chain. The stability of different conformers is influenced by intramolecular interactions, such as steric hindrance and van der Waals forces.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides methods to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, this would primarily involve the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: Using quantum chemical methods like DFT, it is possible to calculate the vibrational frequencies and intensities of a molecule. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted spectrum can be directly compared to experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as the C=O stretch of the ester group or the rocking and twisting modes of the cyclohexyl ring.

NMR Spectroscopy: The chemical shifts and coupling constants observed in NMR spectroscopy can also be predicted computationally. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions is highly dependent on the chosen computational method and the proper averaging over the relevant conformational ensemble of the molecule, which can be obtained from MD simulations.

For example, a combined experimental and computational study on the related molecule ethyl butyrate utilized various DFT and ab initio methods to predict rotational constants, which were then compared to highly accurate values obtained from Fourier Transform Microwave (FTMW) spectroscopy to benchmark the performance of different computational approaches.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical approaches are invaluable for establishing quantitative structure-reactivity relationships (QSRR). These studies aim to correlate a molecule's structural or electronic features with its chemical reactivity. For this compound, this involves understanding how its three-dimensional structure and electronic properties influence its chemical behavior.

Key descriptors used in these studies are often derived from quantum chemical calculations and include:

Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are central to understanding chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting how the molecule will interact with other polar molecules or ions.

Reactivity Indices: DFT provides a framework for defining various reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. These indices help to predict the most reactive sites within the molecule for different types of reactions.

By calculating these descriptors for different conformers or derivatives of this compound, it is possible to build models that predict how changes in structure will affect reactivity. For example, such studies could predict how the cis and trans isomers of this compound might differ in their rates of hydrolysis. Studies have successfully used these theoretical approaches to explain and predict the reactivity of various classes of organic compounds. nih.govscirp.org

Development of Force Fields and Coarse-Grained Models for Ester Systems

Force Fields: Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field (FF) to describe the potential energy of a system of atoms. The accuracy of an MD simulation is critically dependent on the quality of the force field used. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General Amber Force Field) have parameters for many common organic functional groups. ucsb.eduacs.orgacs.orgresearchgate.net

However, for specific molecules or to achieve higher accuracy, these parameters often need refinement or extension. The development of a robust force field for ester systems like this compound involves parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This is typically done by fitting the force field parameters to reproduce high-level quantum chemical calculations and experimental data, such as liquid densities and heats of vaporization. ucsb.eduacs.org For instance, the OPLS-AA force field has been extended to better describe alcohols and esters by refitting dihedral angles against ab initio calculations and adjusting charges and Lennard-Jones parameters to match experimental bulk properties. ucsb.eduacs.org

Table 2: Representative Force Field Parameters for an Ester Linkage This table shows example atom types and non-bonded parameters that would be part of a force field like OPLS-AA for an ester. The values are illustrative.

Coarse-Grained Models: While all-atom simulations provide detailed information, they are computationally expensive and limited to relatively small systems and short timescales. To study larger systems, such as the self-assembly of ester molecules or their behavior in complex mixtures over longer times, coarse-grained (CG) models are employed. acs.orgresearchgate.netacs.org

Environmental Transformation and Biodegradation Research on 4 Methylcyclohexyl Butyrate

Microbial Degradation Pathways in Environmental Matrices

The microbial degradation of 4-methylcyclohexyl butyrate (B1204436) is anticipated to be a primary route of its removal from the environment. This process involves the enzymatic activities of microorganisms that can utilize the compound as a source of carbon and energy.

While direct studies on the biotransformation of 4-methylcyclohexyl butyrate are not extensively documented, the degradation process can be inferred from research on structurally similar compounds. The initial and most significant step in the microbial degradation of an ester like this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are widespread in various microorganisms.

The hydrolysis of this compound would yield two primary products: 4-methylcyclohexanol (B52717) and butyric acid.

Aerobic Biotransformation:

Under aerobic conditions, both 4-methylcyclohexanol and butyric acid are readily biodegradable. Research on the closely related compound (4-methylcyclohexyl)methanol (B126014) (4-MCHM) has shown that it undergoes nearly complete aerobic degradation in river sediments within 14 days. nih.gov One of the bacterial strains identified as capable of degrading 4-MCHM is Bacillus pumilus. nih.gov It is plausible that similar microorganisms could also degrade 4-methylcyclohexanol. The degradation of 4-methylcyclohexanol would likely proceed through the oxidation of the alcohol group to a ketone, followed by ring cleavage. Butyric acid, a short-chain fatty acid, is a common metabolite in microbial metabolism and is readily oxidized to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water.

Anaerobic Biotransformation:

Under anaerobic conditions, the degradation of this compound is expected to be slower. The initial hydrolysis of the ester bond would still occur. The subsequent degradation of the resulting products would follow anaerobic pathways. Studies on 4-MCHM have indicated that its anaerobic degradation is significantly slower than its aerobic degradation. nih.gov The anaerobic degradation of butyrate is a well-understood process, often involving β-oxidation to form acetyl-CoA, which can then be utilized by various anaerobic bacteria, including sulfate-reducers and methanogens. nih.govasm.org The anaerobic degradation of the 4-methylcyclohexanol ring is likely the rate-limiting step and would involve different enzymatic pathways compared to aerobic degradation, potentially involving carboxylation or other activation steps before ring cleavage.

Table 1: Predicted Microbial Degradation of this compound

| Condition | Initial Step | Primary Products | Subsequent Fate of 4-Methylcyclohexanol | Subsequent Fate of Butyric Acid | Expected Rate |

|---|---|---|---|---|---|

| Aerobic | Enzymatic Hydrolysis | 4-Methylcyclohexanol and Butyric Acid | Oxidation and ring cleavage | β-oxidation to Acetyl-CoA, entering Citric Acid Cycle | Relatively Rapid |

| Anaerobic | Enzymatic Hydrolysis | 4-Methylcyclohexanol and Butyric Acid | Slower degradation, potential ring activation before cleavage | β-oxidation to Acetyl-CoA, utilization by fermentative bacteria, sulfate (B86663) reducers, or methanogens | Slower than aerobic |

Based on the predicted degradation pathway, the primary microbial metabolites of this compound would be 4-methylcyclohexanol and butyric acid .

Further metabolism of 4-methylcyclohexanol under aerobic conditions would likely lead to the formation of 4-methylcyclohexanone through the oxidation of the alcohol group. Subsequent metabolites would result from the cleavage of the cyclohexyl ring, leading to various aliphatic carboxylic acids that would eventually be funneled into central metabolic pathways.

The metabolism of butyric acid is well-established. It is converted to butyryl-CoA , which then undergoes β-oxidation to yield two molecules of acetyl-CoA . nih.govwikipedia.org Acetyl-CoA can then be completely oxidized in the citric acid cycle or used in various biosynthetic pathways. In some anaerobic pathways, butyrate can be produced as a fermentation end product by certain bacteria through various pathways, including the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. mdpi.comchemistryforsustainability.org

Environmental Fate Modeling and Predictive Studies

In the absence of extensive experimental data, environmental fate models are valuable tools for predicting the behavior of chemicals like this compound. These models use the chemical's structure and physicochemical properties to estimate its partitioning between environmental compartments (air, water, soil, and sediment) and its rates of various degradation processes.

One widely used tool is the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). chemistryforsustainability.orgchemsafetypro.comepa.gov This suite of models can predict properties relevant to the environmental fate of this compound:

BIOWIN™: Predicts the probability of aerobic and anaerobic biodegradation. For an ester like this compound, it is likely to be predicted as readily biodegradable under aerobic conditions.

HYDROWIN™: Estimates the hydrolysis rate constant at different pH values. This would provide an indication of the compound's stability in aquatic environments.

KOCWIN™: Predicts the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of the chemical to adsorb to soil and sediment.

BCFBAF™: Estimates the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish, which are measures of the potential for the chemical to accumulate in aquatic organisms.

AOPWIN™: Estimates the atmospheric oxidation rate, primarily by reaction with hydroxyl radicals.

These predictive models provide a preliminary assessment of the environmental fate of this compound, suggesting that it is likely to be removed from the environment primarily through microbial degradation and, to a lesser extent, hydrolysis. The products of these degradation processes, 4-methylcyclohexanol and butyric acid, are themselves readily biodegradable.

Future Research Directions and Emerging Paradigms for 4 Methylcyclohexyl Butyrate

Advancements in Asymmetric Synthesis

The presence of stereocenters in the 4-methylcyclohexyl moiety of 4-Methylcyclohexyl butyrate (B1204436) (cis/trans isomers) presents a compelling challenge and opportunity for asymmetric synthesis. The development of methodologies to selectively synthesize specific stereoisomers is a primary future goal, as different isomers can possess unique properties.

Future research will likely focus on the application of chiral catalysts to control the stereochemical outcome of the esterification or related transformations. diva-portal.org Drawing from progress in the asymmetric synthesis of other chiral molecules, several promising avenues exist. uoa.gr The use of chiral amines derived from amino acids, which have been successful in the asymmetric synthesis of 2-alkylcyclohexanones, could be adapted for the synthesis of chiral precursors to 4-Methylcyclohexyl butyrate. uoa.gr Furthermore, the development of transition-metal catalysts paired with novel chiral ligands, such as N,P ligands or diphosphines, offers a powerful strategy for achieving high enantioselectivity in hydrogenation or related reactions that could form the chiral cyclohexyl ring. diva-portal.org

A key area of investigation will be enantioconvergent catalysis, where a racemic or isomeric mixture of a starting material is converted into a single enantiomer of the product. diva-portal.org This approach is highly efficient and atom-economical. For instance, an enantioconvergent isomerization-hydrogenation of allylic alcohol precursors could theoretically produce a specific stereoisomer of 4-methylcyclohexanol (B52717) with high enantiomeric and diastereomeric purity, which can then be esterified to the target compound. diva-portal.org

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Chiral Component Example | Potential Application for this compound |

|---|---|---|

| Organocatalysts | Proline-derived catalysts | Asymmetric aldol (B89426) or Michael reactions to build the chiral cyclohexyl framework. acs.org |

| Transition Metal Complexes | Iridium-N,P Ligand Complexes | Asymmetric hydrogenation of unsaturated precursors to 4-methylcyclohexanol. diva-portal.org |

| Chiral Phase-Transfer Catalysts | Chiral Quaternary Ammonium Salts | Asymmetric synthesis of optically active precursors. google.com |

Novel Catalytic Systems for Efficient Transformations

The efficiency, selectivity, and sustainability of synthesizing this compound are heavily dependent on the catalytic system employed. Future research is geared towards overcoming the limitations of traditional homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation.